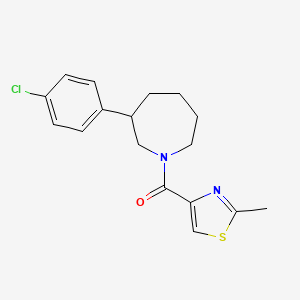
(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone, also known as CM-346, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
1. Potential in Human Dihydroorotate Dehydrogenase Inhibition
Research has shown that derivatives of the compound, specifically those involving triazole, have potential as inhibitors of human dihydroorotate dehydrogenase (HsDHODH). Structural optimization of these compounds can lead to significant inhibition, with one derivative displaying high potency with an IC50 value of 1.50 μmol·L−1. This opens avenues for its application in the medical field, particularly in the treatment of diseases related to HsDHODH activity (Gong, Liu, Qi, Li, Zhu, & Zhao, 2017).
2. Luminescence Switching Properties
A study on a closely related molecule, (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone, demonstrated its ability to switch between delayed fluorescence and room-temperature phosphorescence. This characteristic makes it a potential candidate for applications in optoelectronics, such as in the development of new types of organic light-emitting diodes (OLEDs) (Wen, Xiao, Liu, Tian, De, Lu, Yang, Zou, Lv, Zhang, Su, & Yang, 2021).
3. Anticancer and Antimicrobial Properties
Various derivatives of the compound have been synthesized and shown to possess significant anticancer and antimicrobial activities. For instance, new 1,3-oxazole clubbed pyridyl-pyrazolines have demonstrated potential in combating cancer and microbial infections. This suggests a promising role for these compounds in pharmaceutical developments (Katariya, Vennapu, & Shah, 2021).
4. Antioxidant Properties
Studies have also shown that derivatives of this compound, particularly those involving bromophenols, possess significant antioxidant properties. These activities were evaluated against various standards, indicating their potential use as natural antioxidants in health and nutrition (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
5. Molecular Docking Studies
Molecular docking studies of various derivatives of this compound reveal their potential antibacterial activity. These studies help in understanding the interaction of the compounds with bacterial enzymes, paving the way for the development of new antibiotics (Shahana & Yardily, 2020).
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-12-19-16(11-22-12)17(21)20-9-3-2-4-14(10-20)13-5-7-15(18)8-6-13/h5-8,11,14H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBFWJCYZIRESU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2383193.png)


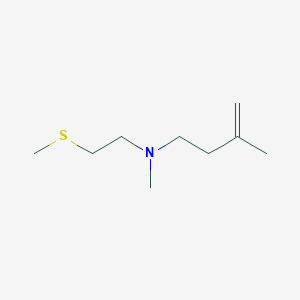
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B2383201.png)
![N-Ethyl-N-[2-oxo-2-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2383202.png)


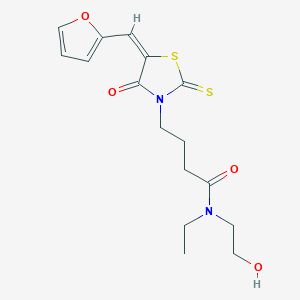
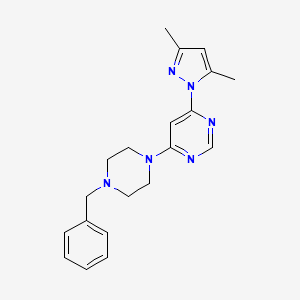

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2383211.png)
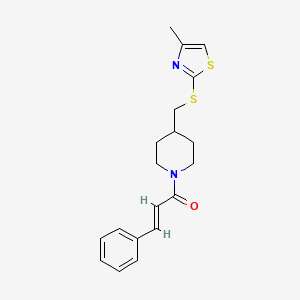
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2383216.png)